N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide
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Overview
Description
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and pharmaceuticals. This compound is of interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide typically involves multi-step organic reactions. The starting materials often include indole derivatives and fluorophenyl compounds. The synthesis may involve:
Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods involving cyclization reactions.
Introduction of the ethyl group: This step may involve alkylation reactions using ethyl halides.
Attachment of the fluorophenyl thio group: This can be done through nucleophilic substitution reactions where a thiol group is introduced to the fluorophenyl ring.
Formation of the butanamide linkage: This step involves amide bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and facilitate reactions.
Temperature and Pressure Control: Maintaining optimal conditions to ensure efficient reactions.
Chemical Reactions Analysis
Types of Reactions
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as thiols or amines for substitution reactions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Alcohols: From reduction reactions.
Substituted Indoles: From nucleophilic substitution reactions.
Scientific Research Applications
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: Used in studies to understand its effects on cellular pathways and molecular targets.
Chemical Biology: Employed in the development of chemical probes to study biological systems.
Pharmaceutical Development: Investigated for its potential use in drug development for various diseases.
Mechanism of Action
The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide involves its interaction with specific molecular targets. The compound may:
Bind to Enzymes: Inhibiting or modulating their activity.
Interact with Receptors: Affecting signal transduction pathways.
Modulate Gene Expression: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(2-bromo-ethyl)-2-oxo-2,3-dihydro-1H-indol-3-yl)-acetamide
- N-(1-hydroxy-2-oxo-2-phenyl-ethyl)-benzamide
Uniqueness
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide is unique due to its specific structural features, such as the presence of the fluorophenyl thio group and the butanamide linkage. These structural elements contribute to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-4-(4-fluorophenyl)sulfanylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN2O2S/c1-2-26-20-13-12-19(17-5-3-6-18(22(17)20)23(26)28)25-21(27)7-4-14-29-16-10-8-15(24)9-11-16/h3,5-6,8-13H,2,4,7,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXLJNTDQXZVVLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C3C(=C(C=C2)NC(=O)CCCSC4=CC=C(C=C4)F)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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